molecular formula C12H18ClNO2 B6261778 ethyl 3-(benzylamino)propanoate hydrochloride CAS No. 100200-22-4

ethyl 3-(benzylamino)propanoate hydrochloride

Cat. No.: B6261778
CAS No.: 100200-22-4
M. Wt: 243.7
InChI Key:
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Description

Ethyl 3-(benzylamino)propanoate hydrochloride is an organic compound with the molecular formula C12H17NO2·HCl. It is a hydrochloride salt of ethyl 3-(benzylamino)propanoate, which is a derivative of propanoic acid. This compound is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(benzylamino)propanoate hydrochloride can be synthesized through a multi-step process involving the reaction of benzylamine with ethyl acrylate. The reaction typically proceeds as follows:

  • Step 1: Formation of Ethyl 3-(benzylamino)propanoate

  • Step 2: Formation of this compound

      Reactants: Ethyl 3-(benzylamino)propanoate and hydrochloric acid

      Conditions: The reaction is carried out in an aqueous medium at room temperature.

      Procedure: Ethyl 3-(benzylamino)propanoate is dissolved in water, and hydrochloric acid is added dropwise to the solution. The resulting precipitate is filtered and dried to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps may include crystallization and recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(benzylamino)propanoate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The benzylamino group can participate in nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Formation of N-substituted derivatives.

    Oxidation: Formation of 3-(benzylamino)propanoic acid.

    Reduction: Formation of 3-(benzylamino)propanol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 3-(benzylamino)propanoate hydrochloride depends on its specific application. In medicinal chemistry, it acts as a prodrug that undergoes enzymatic hydrolysis to release the active drug. The molecular targets and pathways involved vary based on the specific drug being synthesized.

Comparison with Similar Compounds

Ethyl 3-(benzylamino)propanoate hydrochloride can be compared with other similar compounds, such as:

    Ethyl 3-(benzylamino)propanoate: The non-hydrochloride form, which has similar reactivity but different solubility properties.

    N-Benzyl-β-alanine Ethyl Ester: Another ester derivative with similar applications in organic synthesis.

    3-(Benzylamino)propanoic Acid: The carboxylic acid form, which is more reactive in certain chemical reactions.

The uniqueness of this compound lies in its hydrochloride salt form, which enhances its solubility and stability, making it more suitable for certain applications.

Properties

CAS No.

100200-22-4

Molecular Formula

C12H18ClNO2

Molecular Weight

243.7

Purity

95

Origin of Product

United States

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